Product packaging for 6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid(Cat. No.:CAS No. 26339-90-2)

6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B191202
CAS No.: 26339-90-2
M. Wt: 1131.3 g/mol
InChI Key: AXNVHPCVMSNXNP-VJLKZOTMSA-N
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Description

Escin Ib is a high-purity triterpenoid saponin and one of the primary active isomers isolated from the seeds of the horse chestnut tree ( Aesculus hippocastanum ) . It is a key component of the natural product mixture escin, which is known for its anti-edematous, anti-inflammatory, and venotonic properties . The compound's bioactivity is attributed to its complex chemical structure, with a molecular formula of C55H86O24 and a molecular weight of 1131.26 g/mol . In research, Escin Ib has demonstrated a multifaceted therapeutic profile. Its well-established anti-inflammatory effects are linked to reducing vascular permeability in inflamed tissues, thereby inhibiting edema formation . More recent investigations have revealed significant anti-cancer potential, showing efficacy in inhibiting proliferation and/or inducing apoptosis in various cancer cell lines, including A549 (lung), HT-29 (colon), and others . This makes Escin Ib a compound of interest for research into chemopreventive agents, especially for tumors associated with inflammatory responses . The mechanism of action for its anti-inflammatory effects may involve inhibition of hyaluronidase, modulation of the glucocorticoid receptor, and suppression of inflammatory mediators like NF-κB and TNF-α . Studies also indicate a protective effect on blood vessel permeability by preventing hypoxia-induced disruption of endothelial cell junctions . This product is provided for laboratory research use only. It is strictly for use in experimental in vitro or in vivo studies and is not intended for diagnostic or therapeutic applications, or for human or animal consumption. Researchers should handle this product with appropriate precautions, referring to its associated safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H86O24 B191202 6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid CAS No. 26339-90-2

Properties

CAS No.

26339-90-2

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

IUPAC Name

6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,47?,48?,49?,51-,52+,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-VJLKZOTMSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Other CAS No.

6805-41-0
26339-90-2

physical_description

Solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Environmental Hazard

Synonyms

escin Ib
escin-II

Origin of Product

United States

Isolation, Purity Assessment, and Advanced Analytical Characterization

Methodologies for Isolation and Purification

The isolation of escin (B49666) Ib typically begins with the extraction of saponins (B1172615) from the plant matrix, such as the seeds of Aesculus hippocastanum. This crude extract, containing a mixture of various escin isomers and other compounds, then undergoes a series of purification steps to isolate individual components like escin Ib.

General extraction methods often involve using mixtures of water and alcohol, such as methanol (B129727) or ethanol (B145695). googleapis.com This is followed by solvent evaporation under reduced pressure and subsequent liquid-liquid separation, commonly employing a system like n-butanol/water. googleapis.com Further purification generally requires chromatographic techniques. googleapis.comgoogle.com Achieving high purity often necessitates multiple chromatography steps, sometimes involving changes in column stationary phases and mobile phases. googleapis.comgoogle.com

Chromatography plays a pivotal role in separating the closely related escin isomers, including escin Ia, escin Ib, isoescin Ia, and isoescin Ib, which often coexist in the raw extract. fio.org.cnnih.govelewa.orgnih.govvienkiemnghiem.gov.vnnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for both the analytical determination and preparative separation of escin isomers. fio.org.cnnih.govelewa.orgnih.govvienkiemnghiem.gov.vnnih.gov Reversed-phase HPLC is commonly employed due to the polarity of saponins. Various column types have been successfully used, including C18 stationary phases like Zorbax SB-ODS or Gemini C18 columns. nih.govnih.govvienkiemnghiem.gov.vn

Mobile phases typically consist of mixtures of acetonitrile (B52724) and an aqueous solution, such as 0.10% phosphoric acid. nih.govnih.govvienkiemnghiem.gov.vn The ratio of these solvents is adjusted to achieve optimal separation of the isomers. For instance, a mixture of acetonitrile and 0.10% phosphoric acid solution in a ratio of 39:61 (v/v) or 40:60 (v/v) has been reported for effective separation. nih.govnih.govvienkiemnghiem.gov.vn Isocratic elution at controlled temperatures, such as 30 °C or 25 °C, is often employed. nih.govnih.govvienkiemnghiem.gov.vn Detection is commonly performed using UV detectors at wavelengths like 210 nm, 220 nm, or 230 nm, or by using Evaporative Light Scattering Detection (ELSD). fio.org.cnnih.govnih.govvienkiemnghiem.gov.vnresearchgate.net Diode Array Detection (DAD) is also used, providing spectral information for peak identification. elewa.orgresearchgate.netnih.gov

HPLC is particularly effective in resolving the four major escin I isomers, namely escin Ia, escin Ib, isoescin Ia, and isoescin Ib. fio.org.cnnih.govelewa.orgnih.govvienkiemnghiem.gov.vnnih.govmdpi.com Under specific LC-MS conditions, escin Ia and escin Ib have been shown to elute with distinct retention times, reported as 7.96 min for escin Ia and 8.25 min for escin Ib. mdpi.com

Preparative HPLC (Pre-HPLC) is also employed for the large-scale purification of individual escin isomers from crude extracts. researchgate.net Utilizing a gradient mobile phase system, such as methanol-water-acetic acid, preparatory HPLC has successfully yielded individual escin isomers, including escin Ib, with purities exceeding 99%. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with advanced detection systems like DAD-Q-TOF-MS is also utilized for the analysis of escins, offering improved resolution and speed compared to conventional HPLC. frontiersin.org

Thin-Layer Chromatography (TLC) serves as a complementary technique for the analysis and identification of escins. fio.org.cnnih.govnih.gov TLC methods are used for the quality control of escin preparations and can be employed to analyze the total saponin (B1150181) content. fio.org.cn TLC is often used to provide positive confirmation of the presence of individual escins, supporting results obtained from HPLC analysis. nih.govnih.gov

Accelerated Solvent Extraction (ASE) is a technique applied to improve the efficiency and yield of escin extraction from plant materials. fio.org.cnresearchgate.netnih.gov ASE utilizes elevated temperature and pressure to enhance the extraction process. Optimized ASE conditions for extracting escins from Aesculus chinensis seeds included using 70% methanol as the extraction solvent at a temperature of 120°C, a static extraction time of 7 minutes, and a flush volume of 60% over two cycles. nih.gov These optimized parameters resulted in extraction recoveries approaching 100% for the four major escins. nih.gov Methanol has been identified as an effective solvent for recovering high amounts of escin from the plant matrix using ASE. researchgate.netresearchgate.net

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

Spectroscopic and Spectrometric Elucidation Techniques

Once isolated and purified, spectroscopic and spectrometric techniques are indispensable for confirming the structure and assessing the purity of escin Ib.

Mass Spectrometry (MS) is a powerful tool for the identification and structural confirmation of escin Ib and other escin isomers. fio.org.cnelewa.orgresearchgate.netnih.govmdpi.comfrontiersin.orgnih.govnih.gov Various MS techniques are employed, often coupled with liquid chromatography for the analysis of complex mixtures.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS) is used for the characterization and quantification of the major saponins, enabling the confirmation of the presence of different isomers. fio.org.cnresearchgate.netnih.gov Quantitative analysis of escin isomers in extracts has been performed using ESI-TOF-MS in positive ion mode. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of escins. elewa.orgmdpi.comnih.govnih.gov LC-MS allows for the analysis of escin I derivatives and the assignment of retention times to specific escin molecules based on their mass spectral data. mdpi.com LC-MS/MS is a sensitive method developed for the simultaneous quantification of escin Ia and escin Ib in biological matrices like human plasma. elewa.orgnih.govnih.gov This technique utilizes specific precursor to product ion transitions for quantification, such as m/z 1131.8 → 807.6 used to quantify both escin Ia and escin Ib in positive ion multiple reaction monitoring mode. nih.gov LC-MS/MS experiments also provide valuable structural information through collision-induced dissociation (CID), confirming saponin ions, highlighting isomers, and elucidating the glycan sequence and the nature of ester groups on the aglycone. mdpi.com

Other MS techniques like Matrix-Assisted Laser Desorption/Ionization-High-Resolution Mass Spectrometry (MALDI-HRMS) are used to determine the elemental compositions and mass error measurements of escins. mdpi.com The combination of LC-MS and LC-MS/MS data is essential for the comprehensive assignment of different retention times to specific escin molecules. mdpi.com MS-based experiments consistently reveal the presence of multiple isomers for each saponin composition. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique used in conjunction with MS for the definitive identification and structural elucidation of isolated escins, including escin Ib. frontiersin.orgphytopurify.com

Here are some examples of analytical data parameters reported for escin Ib and related isomers:

CompoundRetention Time (min) (LC-MS)Precursor Ion (m/z) ([M+Na]+)Precursor Ion (m/z) ([M+H]+)Product Ion (m/z) (LC-MS/MS)
Escin Ia7.96 mdpi.com1153 mdpi.com-807.6 nih.gov
Escin Ib8.25 mdpi.com1153 mdpi.com-807.6 nih.gov
Isoescin Ia8.59 mdpi.com1153 mdpi.com--
Isoescin Ib8.88 mdpi.com1153 mdpi.com--
Extraction MethodSolventTemperature (°C)Static Time (min)Flush Volume (%)CyclesRecovery (%) (Four Major Escins)
Accelerated Solvent Extraction70% Methanol120 nih.gov7 nih.gov60 nih.gov2 nih.gov~100 nih.gov
Escin I IsomerWeight Percentage in Enriched Extract (%)
Escin Ia27.21 mdpi.com
Escin Ib21.99 mdpi.com
Isoescin Ia19.61 mdpi.com
Isoescin Ib15.99 mdpi.com
Escin II IsomerWeight Percentage in Enriched Extract (%)
Escin IIa2.75 mdpi.com
Escin IIb2.48 mdpi.com
Isoescin IIa1.18 mdpi.com
Isoescin IIb0.82 mdpi.com

Quantitative Analysis Methodologies

Quantitative analysis of escin Ib is necessary for various purposes, including quality control of raw materials and finished products. Several analytical methodologies have been developed for this purpose, often focusing on the quantification of the total escin mixture or individual saponin components like escin Ib.

HPLC-Diode Array Detector (DAD) for Multi-Component Quantification

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a prevalent method for the quantitative determination of multiple escin saponins, including escin Ia, escin Ib, isoescin Ia, and isoescin Ib, within complex extracts. fio.org.cnnih.govnih.gov This technique allows for the separation of these closely related compounds based on their different affinities for the stationary and mobile phases in the HPLC column. The DAD enables detection across a range of wavelengths, providing spectral information that aids in peak identification and purity assessment.

Typical HPLC conditions for escin analysis involve using a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile and an aqueous solution, often containing a small percentage of phosphoric acid. fio.org.cnnih.gov Detection is commonly performed at wavelengths around 203 nm, 210 nm, or 230 nm, where escins exhibit UV absorbance. fio.org.cnnih.govnih.gov

Studies have demonstrated the reliability and sensitivity of HPLC-DAD methods for quantifying escin Ib and its isomers, showing good linearity, precision (low relative standard deviation), and accuracy (good recovery rates). For instance, a developed HPLC method for quantifying four major saponins, including escin Ib, in Aesculus chinensis seeds showed linearity with a correlation coefficient greater than 0.9994, precision with RSD less than 1.5%, and recovery rates ranging from 95.2% to 97.3%. fio.org.cn

Spectrophotometric Approaches (e.g., UV-Vis, Calibration Curves) for Escin Mixtures

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are also employed for the quantitative analysis of escins, although they often quantify the total saponin content rather than individual components like escin Ib specifically. elewa.orgbibliomed.orgnorfeed.net These methods are generally simpler and more cost-effective than chromatography. bibliomed.org

One common spectrophotometric approach involves a colorimetric reaction based on the reaction between oxidized triterpenoid (B12794562) saponins and vanillin (B372448) in the presence of sulfuric acid. bibliomed.orgnorfeed.net This reaction produces colored products that can be measured by UV-Vis spectrophotometry, typically at a wavelength around 560 nm. bibliomed.orgnorfeed.net

Calibration curves are central to spectrophotometric quantification. Standard solutions of known escin concentrations are prepared and subjected to the colorimetric reaction, and their absorbance is measured. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of escins in unknown samples can then be determined by measuring their absorbance and referencing the calibration curve. bibliomed.orgnorfeed.netksu.edu.sa

While spectrophotometric methods provide a measure of total saponins expressed as escin, they may not differentiate between the various escin isomers and congeners present in a mixture. elewa.orgfio.org.cn However, they can be suitable for routine quality control where the total saponin content is the primary parameter of interest.

Advanced Quality Control Strategies for Escin Compositions

Ensuring the quality and consistency of escin compositions, which contain escin Ib as a key component, requires advanced quality control strategies. These strategies go beyond simple quantification and involve comprehensive analytical approaches to characterize the complex mixture of saponins.

Advanced quality control often integrates multiple analytical techniques to provide a more complete picture of the composition. HPLC-DAD is a fundamental tool for separating and quantifying the major escin isomers. fio.org.cnnih.govnih.gov Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides further structural information and can confirm the identity of individual peaks observed in the chromatogram. elewa.orgfio.org.cn Electrospray ionization-time of flight mass spectrometry (ESI-TOF/MS) has been used in conjunction with HPLC for the analysis and identification of individual escins. fio.org.cncapes.gov.br

Quality control strategies also involve establishing well-defined quality benchmarks and monitoring process parameters during extraction and purification to ensure consistency. phas.iofrontiersin.org This includes controlling factors such as extraction solvent, temperature, and time. fio.org.cnnih.gov Regular process audits and the use of reference standards for key escin components like escin Ib are also integral to maintaining quality. frontiersin.org6sigma.us

Furthermore, advanced quality control may incorporate techniques like Thin Layer Chromatography (TLC) for initial screening and confirmation of the presence of escins. nih.govnih.gov While less quantitative than HPLC, TLC can provide a visual profile of the saponin mixture.

Biosynthetic Pathways and Metabolic Engineering Perspectives

Enzymatic Cascade in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The conversion of 2,3-oxidosqualene (B107256) into the diverse array of triterpene skeletons and their subsequent modifications involves the action of several key enzyme families: Oxidosqualene Cyclases (OSCs), Cytochrome P450 Monooxygenases (CYPs), Glycosyltransferases (UGTs), and Acyltransferases (BAHDs). researchgate.netfrontiersin.orgresearchgate.net

Oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into various cyclic triterpene scaffolds. mdpi.comrsc.orgmdpi.comresearchgate.netoup.comresearchgate.netplos.org This is the first committed step in triterpenoid biosynthesis and is pivotal in generating structural diversity. mdpi.commdpi.comresearchgate.net The specific folding of the 2,3-oxidosqualene substrate and the catalytic mechanism of the OSC determine the resulting triterpene skeleton. rsc.orgmdpi.comoup.com For the biosynthesis of escin (B49666), the relevant OSC activity leads to the formation of the oleanane-type skeleton, specifically beta-amyrin (B1666858). researchgate.netuea.ac.ukuea.ac.uk Beta-amyrin synthase is a type of OSC that catalyzes the formation of beta-amyrin from 2,3-oxidosqualene. nih.govfrontiersin.orgmdpi.comresearchgate.net

Following the formation of the basic triterpene skeleton, cytochrome P450 monooxygenases (CYPs) play a critical role in introducing hydroxyl groups and other oxidative modifications to the triterpene backbone, converting it into a sapogenin (aglycone). frontiersin.orginnovareacademics.inresearchgate.netfrontiersin.orgresearchgate.netplos.orgnih.govbohrium.comresearchgate.netmdpi.com These enzymes are highly diverse and catalyze site-specific oxidation reactions at various positions on the carbon skeleton. nih.govbohrium.comresearchgate.net In the context of escin biosynthesis, CYPs are responsible for the hydroxylation of the beta-amyrin skeleton at positions C-16, C-21, C-22, C-24, and C-28, leading to the formation of the protoaescigenin (B8773068) aglycone. researchgate.net Specific CYP enzymes involved in these hydroxylation steps have been investigated in Aesculus species. uea.ac.ukuea.ac.uk

The structural diversity of triterpenoid saponins (B1172615) is further enhanced by glycosylation and acylation reactions. frontiersin.orginnovareacademics.inresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netoup.comfrontiersin.org Uridine diphosphate-dependent glycosyltransferases (UGTs) catalyze the attachment of sugar moieties to specific hydroxyl groups on the aglycone, forming glycosidic linkages. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.gov This glycosylation significantly increases the water solubility and can alter the biological activity of the compounds. frontiersin.orgfrontiersin.org For escin, glycosylation typically occurs at the C-3 position of the protoaescigenin aglycone with a glucuronosyl moiety, and additional sugar chains can be attached elsewhere. researchgate.net Acyltransferases, particularly those belonging to the BAHD family, are responsible for the esterification of hydroxyl groups on either the aglycone or the attached sugar moieties with various organic acids, such as acetic acid or 2-methylcrotonic acid (angelic/tiglic acid). researchgate.netresearchgate.netuea.ac.ukresearchgate.netgoogle.com Escin Ib is characterized by specific glycosylation and acylation patterns, including a glucuronosyl moiety at C-3 and acyl groups (such as 2-methylcrotonoyl and acetyl) at the C-21 and C-22 positions. researchgate.net

Cytochrome P450 Monooxygenase (CYP) Mediated Hydroxylation

Origin of the Protoaescigenin Aglycone and its Derivatives

Protoaescigenin is identified as the main aglycone of the escin mixture found in Aesculus hippocastanum seeds. researchgate.netgoogle.comchemsrc.comresearchgate.net It is a polyhydroxy oleanane-type triterpene derived from the beta-amyrin backbone. researchgate.netgoogle.com The formation of protoaescigenin involves a series of site-specific oxidative modifications of beta-amyrin catalyzed by cytochrome P450 enzymes. researchgate.net These modifications include hydroxylation at the C-16α, C-21β, C-22α, C-24, and C-28 positions, resulting in the hexahydroxylated structure of protoaescigenin (Olean-12-ene-3β,16α,21β,22α,24,28-hexol). google.comchemsrc.comresearchgate.net Other aglycones present in escin, such as escigenin, barringtogenol C, and barringtogenol D, are closely related derivatives of protoaescigenin, differing in substituents at specific positions. google.com The specific set of CYPs expressed in Aesculus determines the hydroxylation pattern and thus the profile of aglycones produced. researchgate.netuea.ac.ukuea.ac.uk

Molecular Mechanisms of Glycosylation and Acylation Variability

The structural variability of escin isomers, including escin Ib, is largely due to the differential action of UGTs and BAHD acyltransferases. researchgate.netresearchgate.netfrontiersin.org UGTs exhibit substrate specificity for both the aglycone acceptor and the sugar donor (typically UDP-sugars), determining which hydroxyl group is glycosylated and with which sugar. frontiersin.orgfrontiersin.orgfrontiersin.org Multiple UGTs with different specificities can be involved in the biosynthesis of a single saponin, adding sugar units sequentially to form oligosaccharide chains. frontiersin.org In escin biosynthesis, a glucuronosyl moiety is typically attached at C-3. researchgate.net Additional glycosylation at other positions, particularly on the sugar chains themselves (sugar-sugar glycosylation), further contributes to diversity. oup.com

BAHD acyltransferases catalyze the formation of ester linkages between activated organic acids (e.g., acyl-CoA) and hydroxyl groups on the triterpene aglycone or its attached sugars. researchgate.netresearchgate.net The positional specificity of these acyltransferases dictates which hydroxyl groups are acylated and with which acyl moiety. researchgate.net The variety of acyl groups available and the regioselectivity of the BAHD enzymes lead to the diverse acylation patterns observed in escin isomers. Escin Ib, for example, features specific acylation at the C-21 and C-22 positions. researchgate.net The interplay between the available aglycones, the expression and specificity of UGTs and BAHDs, and the availability of sugar and acyl donors creates the wide array of escin structures.

Genomic and Genetic Basis of Escin Biosynthesis

The genes encoding the enzymes involved in escin biosynthesis, including OSCs, CYPs, UGTs, and BAHDs, have been investigated in Aesculus species. researchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.net Genomic studies, particularly in Aesculus chinensis and Aesculus wilsonii, have revealed insights into the genetic basis of aescin production. researchgate.netfrontiersin.orgnih.govresearchgate.net A unique whole-genome duplication (WGD) event in the Aesculus lineage is thought to have contributed to the expansion and diversification of genes involved in triterpene saponin biosynthesis, leading to the significant accumulation of aescins. frontiersin.orgnih.govresearchgate.net

Biosynthetic gene clusters (BGCs) containing genes encoding OSCs, CYPs, UGTs, and BAHDs have been identified in the Aesculus genome, suggesting co-localized genes are involved in the pathway. researchgate.netmdpi.comresearchgate.netresearchgate.net For instance, studies in A. chinensis identified 21 OSCs, 162 CYP450s, 81 BAHDs, and 173 UGTs. researchgate.net Specific genes within these families have been functionally characterized and shown to be involved in the formation of the aescin aglycone and its subsequent glycosylation and acylation. researchgate.netuea.ac.ukuea.ac.ukresearchgate.netresearchgate.net For example, candidate genes like AcOCS6, AcCYP716A278, AcCYP716A275, AcCSL1 (a cellulose (B213188) synthase-like glycosyltransferase), and AcBAHD3 have been implicated in aescin formation. researchgate.netresearchgate.net The identification and characterization of these genes provide a foundation for metabolic engineering approaches to enhance escin production or create novel escin derivatives. uea.ac.ukuea.ac.uk

Strategies for Plant Metabolic Engineering Towards Enhanced Escin Ib Production

Escin Ib, a prominent pentacyclic triterpenoid saponin found in Aesculus species, particularly Aesculus hippocastanum, is a compound of significant interest due to its pharmacological properties. The production of escin Ib in its native plant sources is limited by factors such as low abundance, tissue-specific accumulation, and slow growth cycles researchgate.nettandfonline.com. Metabolic engineering in plants offers promising strategies to overcome these limitations and enhance escin Ib production by manipulating its biosynthetic pathway.

The biosynthesis of escins, including escin Ib, involves a complex series of enzymatic steps starting from the triterpene backbone, beta-amyrin researchgate.netnih.govnih.gov. This pathway involves key enzymes such as oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), UDP-glycosyltransferases (UGTs), and BAHD acyltransferases researchgate.netnih.gov. Beta-amyrin is synthesized from 2,3-oxidosqualene by beta-amyrin synthase (BAS), an OSC nih.govnih.gov. Subsequent modifications, including hydroxylation, glycosylation, and acylation, lead to the diverse array of escin isomers researchgate.netnih.gov. Specifically for escin Ib, these modifications occur at various positions on the triterpene skeleton, including glycosylation at C-3 and acylation (with 2-methylbut-2-enoic acid and acetic acid) at C-21 and C-22, respectively, in the case of beta-escin (which includes escin Ib) nih.govmdpi.com.

Strategies for enhancing escin Ib production through plant metabolic engineering focus on manipulating the genes encoding these biosynthetic enzymes and regulating metabolic flux. Several approaches are being explored:

Suppression of Competitive Pathways: Plants synthesize a wide array of secondary metabolites, and the precursors for escin biosynthesis may be channeled into competing pathways. Suppressing enzymes involved in these alternative routes can redirect metabolic flux towards escin Ib production mdpi.comfrontiersin.orgresearchgate.net. While specific competitive pathways for escin Ib are still being fully elucidated, general strategies for terpenoid metabolic engineering involve downregulating genes in competing branches of the isoprenoid pathway frontiersin.org.

Engineering Glycosylation and Acylation: The specific sugar moieties and acyl groups attached to the triterpene aglycone are crucial for the formation of different escin isomers, including escin Ib nih.govmdpi.com. Identifying and manipulating the UGTs and BAHD acyltransferases responsible for the specific glycosylation and acylation patterns leading to escin Ib can be a targeted engineering strategy researchgate.netnih.gov. Enzymes capable of adding D-glucuronic acid and D-galactose, as well as specific acyltransferases, have been partially characterized, providing targets for manipulation uea.ac.uk.

Transcription Factor Engineering: Transcription factors play a crucial role in regulating the expression of multiple genes within a biosynthetic pathway frontiersin.orgresearchgate.netpeerj.com. Engineering specific transcription factors that positively regulate escin biosynthetic genes could lead to a coordinated increase in the expression of the entire pathway, thereby enhancing production frontiersin.orgresearchgate.net.

Utilization of Plant Tissue Culture and Heterologous Systems: Plant tissue culture, such as hairy root cultures, has been explored as a system for escin production, although the levels may be lower than in native seeds tandfonline.com. Heterologous expression of escin biosynthetic genes in alternative plant hosts or microorganisms is also a potential strategy for controlled and scalable production researchgate.netuea.ac.uk. Reconstituting parts of the escin pathway in Nicotiana benthamiana has demonstrated the feasibility of this approach nih.govuea.ac.uk.

Detailed research findings in this area often involve the identification and functional characterization of specific enzymes in the escin biosynthetic pathway. For instance, studies have focused on identifying cytochrome P450 enzymes involved in the oxidation of the beta-amyrin skeleton nih.govuea.ac.uk.

Potential data that would be presented in interactive tables in this context would include:

Identified genes involved in escin biosynthesis in Aesculus species, their putative functions, and expression levels in different tissues.

Enzymes characterized for their activity in specific glycosylation or acylation steps leading to escin Ib.

Comparison of escin Ib production levels in wild-type plants versus metabolically engineered lines (e.g., overexpression or knockdown lines).

Analysis of metabolic flux changes in engineered plants.

While specific quantitative data tables detailing enhanced escin Ib production through metabolic engineering were not extensively available in the provided search snippets, the identification of key genes and pathways in Aesculus provides a strong foundation for future metabolic engineering efforts aimed at increasing the sustainable production of escin Ib.

Chemical Synthesis and Structure Activity Relationship Sar Investigations

Synthetic Approaches to Escin (B49666) Ib and its Analogues

The structural complexity of triterpene saponins (B1172615) like escin Ib presents significant challenges for chemical synthesis. Due to the presence of multiple chiral centers and reactive functional groups, both total chemical synthesis and semi-synthetic approaches are explored.

Total Chemical Synthesis Strategies

While the total synthesis of highly complex natural products like triterpene saponins is a challenging endeavor, advancements in synthetic methodologies are continuously being made cphi-online.com. The intrinsic complexity of the structural skeleton and the presence of reactive functional groups on natural products pose tremendous challenges to chemical syntheses researchgate.net. Although specific total synthesis strategies for escin Ib were not extensively detailed in the search results, the broader field of synthesizing complex natural products, including triterpenoids, is an active area of research, often leveraging novel methodologies for constructing complex carbon frameworks and introducing specific functionalities cphi-online.com.

Semi-synthetic Derivatization Protocols

Semi-synthesis utilizes naturally isolated compounds as starting materials to produce novel derivatives with altered properties researchgate.net. This approach is particularly relevant for escins, which are abundant in horse chestnut seeds mdpi.comresearchgate.net. Given the difficulty in separating individual escins from the natural mixture on a large scale, a semi-synthesis strategy based on readily available sapogenins, such as protoescigenin (B1254337), the main aglycone of escin saponins, has been explored mdpi.com.

A two-step chemical process for the controlled degradation of the escin mixture has been developed to afford a mixture of olean-12-ene (B1638996) sapogenins, with protoescigenin as the main component mdpi.com. This isolated protoescigenin can then serve as a key intermediate for the semi-synthesis of new derivatives mdpi.comptfarm.pl. Strategies involving regioselective functionalization of protoescigenin, such as selective ketalization for protecting specific hydroxyl groups, have been investigated to facilitate the synthesis of derivatives functionalized at positions like C-28 mdpi.comptfarm.pl. Semi-synthetic approaches have also been used to create escin derivatives without the acyl groups at C-21 and C-22 to reduce cytotoxicity while retaining desired biological activities, such as antiviral effects researchgate.netresearchgate.netnih.gov.

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are essential for understanding how structural features of escin Ib and its analogues influence their biological activities. While the SAR of escin molecules is reported to be still poorly described in detail, some key structural determinants have been identified researchgate.netmdpi.comresearchgate.net.

Influence of Acyl Group Position and Nature on Biological Profiles

The presence and nature of acyl groups, particularly at positions C-21 and C-22 on the aglycone, significantly impact the biological activities of escins researchgate.netresearchgate.netnih.gov. Studies on escins from Japanese horse chestnut (Aesculus turbinata) revealed that acylations at C-21 and C-22 with angeloyl or tigloyl groups are important for their cytotoxic effects researchgate.netresearchgate.netnih.gov. However, these acyl groups also contribute to the strong cytotoxicity of natural escins, which can limit their therapeutic application researchgate.netresearchgate.netnih.gov. Removing these acyl groups through hydrolysis has been shown to yield derivatives with significantly lower cytotoxicity while retaining other beneficial activities, such as antiviral effects against porcine epidemic diarrhea virus (PEDV) researchgate.netresearchgate.netnih.gov.

The position of the acetyl group also plays a role in the properties of escin isomers. For instance, β-aescin (escin, with acetyl at C-22) and crypto-aescin (isoescin, with acetyl at C-28) differ in their solubility, melting point, and hemolytic index mdpi.com. The aglycone ester functions are considered mandatory for the toxicity of escin derivatives, and the cytotoxicity is also dependent on the relative position of these ester functions on the aglycone researchgate.netresearchgate.net.

Impact of Glycosidic Linkages and Sugar Moieties on Activity

The sugar portion of saponins plays an important role in their biological activity mdpi.com. Escins are characterized by a trisaccharide chain attached to the C-3 position of the aglycone mdpi.commdpi.com. This glycan typically includes glucuronic acid, which acts as a linker, and other monosaccharides like glucose, xylose, or galactose mdpi.commdpi.com.

Stereochemical and Regioisomeric Contributions to Biological Potency

Minor stereochemical or regioisomeric differences within the escin family can significantly affect their bioactivity mdpi.commdpi.com. Escins and isoescins are distinguished by the position of the acetyl group (C-22 in escins, C-28 in isoescins) mdpi.com. These positional isomers, along with stereoisomers arising from the cis-trans configuration of the acyl group at C-21 (angeloyl or tigloyl), contribute to the complexity of the escin mixture mdpi.comresearchgate.net.

Here is a table summarizing some of the SAR findings:

Structural FeatureModification/VariationObserved Impact on ActivityReferences
Acyl groups at C-21 and C-22Presence (Angeloyl/Tigloyl)Important for cytotoxic effects researchgate.netresearchgate.netnih.gov
Acyl groups at C-21 and C-22Removal (Hydrolysis)Reduced cytotoxicity, retained antiviral activity researchgate.netresearchgate.netnih.gov
Acetyl group positionC-22 (Escins) vs. C-28 (Isoescins)Differences in solubility, melting point, hemolytic index mdpi.com
Acetyl group positionC-22 vs. C-28Influences cytotoxicity researchgate.netresearchgate.net
Glycosidic linkages and sugar moietiesModification by hydrolysisAltered cytotoxic and antiviral effects researchgate.netresearchgate.net
Isomeric formβ-escins vs. α-escins (Isoescins)β-escins generally more active researchgate.net
Ester function position on aglyconeDifferent relative positionsCytotoxicity depends on position researchgate.netresearchgate.net

Development of Acyl Group-Free Escin Derivatives for Mechanistic Exploration

Research has focused on developing escin derivatives without the acyl groups at C-21 and C-22, or with modified glycosidic linkages through hydrolysis, to study their biological effects with potentially lower cytotoxicity nih.govresearchgate.net. These modifications aim to reduce the strong cytotoxic effects associated with the acylated forms while retaining or modifying other beneficial activities nih.govresearchgate.net.

Studies investigating escin derivatives without the angeloyl or tigloyl groups have shown promising results in specific applications, such as inhibiting porcine epidemic diarrhea virus (PEDV) replication nih.govresearchgate.net. In one study, several escin derivatives (compounds 1-7) lacking these acyl groups were tested for their inhibitory effects on PEDV and their cytotoxicity on VERO cells nih.gov. Compounds 1-7 exhibited no cytotoxicity at a concentration of 20 μM on VERO cells, whereas other compounds (8-10) showed strong cytotoxicity at similar concentrations nih.gov. This suggests that removing or modifying the acyl groups at C-21 and C-22 can lead to derivatives with significantly reduced cytotoxicity nih.govresearchgate.net.

The aglycone ester functions are considered mandatory for the toxicity of escin derivatives, and their position on the aglycone also influences cytotoxicity mdpi.comumons.ac.be. Modifying these ester groups through methods like hydrolysis and transesterification can alter the properties of the saponins, potentially by affecting their amphiphilicity mdpi.com.

While specific detailed data tables focusing solely on Escin Ib and its acyl-free derivatives for mechanistic exploration were not extensively available in the search results, the research on escin derivatives in general provides insights into the impact of acyl group modification on biological activity and cytotoxicity mdpi.comnih.govresearchgate.net. The development of these modified derivatives is a strategy to dissect the specific roles of different structural components of escins in their various biological activities and to identify compounds with improved therapeutic profiles mdpi.comnih.govresearchgate.netumons.ac.be.

Research on escin derivatives also explores their potential mechanisms of action, such as effects on vascular permeability, inflammation, and specific enzymatic pathways biosynth.comdovepress.combiosynth.comaacrjournals.org. For example, escin's mode of action involves inhibiting hyaluronidase (B3051955), reducing capillary permeability, and stabilizing lysosomal membranes, contributing to anti-edema and anti-inflammatory effects biosynth.com. Studies also suggest a glucocorticoid-like activity, involving the blocking of 11-beta-HSD2 and induction of glucocorticoid receptor expression, which can suppress proinflammatory mediators dovepress.com. Modifications to the acyl groups could potentially influence these interactions and provide clearer insights into the molecular targets and pathways involved.

Further detailed research, including specific binding assays and cellular pathway analysis using acyl group-free escin Ib derivatives, would be necessary to fully elucidate the mechanistic implications of these structural modifications.

Molecular Mechanisms of Action and Cellular Biology Studies

Modulation of Intracellular Signaling Pathways

Escin (B49666) Ib has been shown to modulate a number of intracellular signaling cascades critical for processes such as inflammation, proliferation, and apoptosis.

Regulation of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. Studies suggest that escin, which includes escin Ib, can suppress the activation of NF-κB. This inhibition may occur by downregulating the expression of the p65 subunit of NF-κB and potentially by inhibiting the activation of the IKK complex, which is crucial for NF-κB activation mdpi.com. Beta-escin has been shown to reduce the nuclear translocation of both p65 and p50 subunits of NF-κB in response to inflammatory stimuli like TNF-α researchgate.net. This interference with NF-κB signaling is considered a primary contributor to the anti-inflammatory and potential anti-cancer effects observed with escin mdpi.com.

Intervention in Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38/MAPK)

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38 MAPK, are involved in various cellular responses, such as proliferation, differentiation, and stress responses nih.govimrpress.com. Research indicates that escin can affect these pathways. Specifically, beta-escin has been suggested to act on p38/MAPK and ERK signaling pathways mdpi.com. One study highlighted that escin Ib (referred to as EB) displayed the best autophagy induction among tested escins, and this process was regulated via both the mTOR and ERK signaling pathways nih.govx-mol.comfrontiersin.org. While escin can suppress the activation of Akt in response to certain growth factors, total levels of ERK1/2 and p38 were not affected by beta-escin treatment in one study focusing on anti-angiogenic properties mdpi.com. However, other research indicates that escin may suppress the p38 MAPK/c-Fos signaling pathway in the context of pain relief mdpi.com.

Influence on Akt Signaling Cascade

The Akt signaling cascade (also known as the PI3K/Akt pathway) is a key regulator of cell survival, growth, and proliferation researchgate.netnih.gov. Beta-escin has been shown to suppress the activation of Akt in response to basic fibroblast growth factor (bFGF) mdpi.comdntb.gov.ua. This suppression of Akt activation may partially explain the observed anti-angiogenic effects of beta-escin mdpi.comdntb.gov.ua. The PI3K/Akt signaling pathway is also mentioned as a relevant signal transduction process affected by beta-escin action plos.org.

Interplay with Glucocorticoid Receptor (GR) Signaling

Escin's anti-inflammatory effects have been linked to its interaction with the Glucocorticoid Receptor (GR) signaling pathway biocrick.comresearchgate.netnih.govresearchgate.nettandfonline.com. Escin has been shown to promote the expression of GR biocrick.com. The anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway mdpi.comresearchgate.nettandfonline.com. Escin is able to induce anti-inflammatory effects through mechanisms that involve the GR, potentially blocking the activation of the NF-κB pathway and the transcription of pro-inflammatory mediators nih.govresearchgate.nettandfonline.com. Studies suggest that escin can upregulate GR and induce a conformational change in the receptor to facilitate glucocorticoid binding, which is necessary for nuclear translocation of the GR mdpi.com.

Involvement of the mTOR Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and autophagy nih.gov. Research on escin Ib (EB) has indicated its involvement in regulating the mTOR signaling pathway. One study specifically noted that escin Ib-induced autophagy was regulated via both the mTOR and ERK signaling pathways nih.govx-mol.comfrontiersin.org. This suggests that escin Ib can influence cellular processes like autophagy through its effects on mTOR signaling.

Effects on Fundamental Cellular Processes

Beyond specific signaling pathways, escin Ib and related escins have been shown to impact fundamental cellular processes such as proliferation, apoptosis, and autophagy. Escin is reported to inhibit proliferation and induce cell cycle arrest biocrick.com. It also exhibits anti-cancer effects in various cell models biocrick.com. Escin can induce caspase-dependent apoptosis and autophagy mdpi.com. Escin Ib (EB) has been shown to significantly decrease levels of mutant huntingtin protein and inhibit its induced apoptosis in HT22 cells nih.govx-mol.com. These effects were associated with the induction of autophagic flux nih.govx-mol.com.

Data Table: Signaling Pathways Modulated by Escin Ib (and related Escins)

Signaling PathwayEffect Observed (Escin/Beta-Escin/Escin Ib)Key Mechanism/Notes
NF-κB SignalingInhibitionDownregulation of p65, potential IKK inhibition, reduced nuclear translocation mdpi.comresearchgate.net
MAPK Pathways (ERK1/2, p38/MAPK)Modulation/InterventionRegulation of ERK and p38 pathways, particularly in autophagy and pain mdpi.comnih.govx-mol.comfrontiersin.org
Akt Signaling CascadeSuppression of ActivationInhibition of Akt activation in response to growth factors mdpi.comdntb.gov.ua
Glucocorticoid Receptor (GR) SignalingPromotion of Expression/InteractionUpregulation of GR, facilitation of GC binding, correlation with anti-inflammatory effects mdpi.combiocrick.comnih.govresearchgate.nettandfonline.comfrontiersin.org
mTOR Signaling PathwayRegulationInvolved in escin Ib-induced autophagy nih.govx-mol.comfrontiersin.org

Data Table: Effects on Fundamental Cellular Processes (Escin/Beta-Escin/Escin Ib)

Cellular ProcessEffect Observed (Escin/Beta-Escin/Escin Ib)Notes
ProliferationInhibitionObserved in various cancer cell models biocrick.com
ApoptosisInductionCaspase-dependent apoptosis observed mdpi.comnih.govx-mol.com
AutophagyInductionEscin Ib shows strong autophagy induction, regulated by mTOR and ERK nih.govx-mol.comfrontiersin.org

Induction of Autophagy and Aggregated Protein Degradation (e.g., mutant huntingtin)

Escin Ib has been shown to induce autophagy, a cellular process crucial for the degradation of damaged organelles and misfolded proteins. Studies have demonstrated that escin Ib can promote the autophagic degradation of mutant huntingtin (mHtt), the protein responsible for Huntington's disease, in HT22 cells. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net This induction of autophagy by escin Ib contributes to the clearance of aggregated mHtt and can inhibit mHtt-induced apoptosis in these cells. frontiersin.orgnih.govnih.govresearchgate.net Escin Ib has been identified as a novel autophagy inducer that facilitates the degradation of mHtt, suggesting a potential therapeutic avenue for neurodegenerative diseases characterized by aggregated protein accumulation. frontiersin.orgnih.govnih.govresearchgate.net The degradation of mHtt by escins, including escin Ib, has been shown to be closely associated with autophagy induction and dependent on ATG7. frontiersin.orgresearchgate.net

Cell Cycle Progression Modulation (e.g., G0/G1, G1/S, G2/M arrest, p21WAF1/CIP1 expression)

β-escin, which contains escin Ib, has been reported to regulate cell cycle progression. In colon cancer cells, β-escin was observed to regulate cell cycle growth by inducing the expression of p21 waf1/cip1. aacrjournals.org This induction of p21 waf1/cip1 is associated with a G1-S transition phase arrest in these cells. aacrjournals.org Flow cytometry analysis indicated a decrease in the percentage of cells in the S phase and an increase in the percentage of cells with 2N DNA content following treatment with β-escin, consistent with a G1-S arrest. aacrjournals.org

Treatment G₀-G₁ (%) S (%) G₂-M (%)
Control 47 33 -
20 μmol/L β-Escin >66 10 -

Note: Data adapted from a study on β-escin's effects on HT-29 colon cancer cells, illustrating G1-S arrest. aacrjournals.org

Perturbation of Cholesterol Homeostasis and Actin Cytoskeletal Dynamics

Studies on endothelial cells have indicated that β-escin can potently induce cholesterol synthesis. researchgate.netnih.govplos.orgresearchgate.net This induction of cholesterol synthesis is rapidly followed by a marked decrease in the integrity of the actin cytoskeleton. researchgate.netnih.govplos.orgresearchgate.net The organization of cellular actin is known to be sensitive to cholesterol levels. nih.govplos.org β-escin induced disturbances in cholesterol homeostasis may explain the observed perturbations of actin cytoskeleton integrity and subsequent rapid changes in cell functioning. nih.govplos.org The vascular anti-inflammatory mechanism of β-escin is suggested to involve disturbances in cholesterol homeostasis leading to cytoskeletal perturbations. nih.govplos.orgresearchgate.net

Endothelial Cell Response and Regulation of Monolayer Permeability

β-escin affects the structure and function of endothelial cells. It has been shown to protect the endothelial layer against TNF-α-induced permeability. researchgate.netnih.govplos.org This protective effect on endothelial monolayer integrity was observed to be statistically significant at concentrations as low as 1 μM β-escin. nih.govplos.org β-escin also affects endothelial cell migration and tube formation, suggesting anti-angiogenic potential. mdpi.commdpi.comencyclopedia.pub The ability of escin to prevent hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell-adhesion molecule-1 may contribute to its protective effect on blood vessel permeability. nih.govresearchgate.net

Interactions with Specific Enzymes and Receptors

Escin Ib and related escins interact with several key enzymes, influencing their activity.

Hyaluronidase (B3051955) Activity Inhibition

Escin is capable of inhibiting the activity of hyaluronidase. aacrjournals.orgnih.govdergipark.org.trbiosynth.com Hyaluronidase is an enzyme that degrades hyaluronic acid, a significant component of the capillary extravascular matrix. nih.gov Inhibition of hyaluronidase activity by escin may contribute to reducing the leakage of plasma from the endothelium, which could help explain its effect on edema. nih.gov While hyaluronidase inhibition is one proposed mechanism, it has also been suggested that inhibition of other enzymes involved in the integrity of the extravascular matrix might contribute to the effects observed with Aesculus hippocastanum extracts. dergipark.org.tr

Pancreatic Lipase (B570770) Inhibition

Escin Ib has demonstrated an inhibitory effect on pancreatic lipase activity. medchemexpress.commedchemexpress.comchemondis.comarctomsci.comnih.gov Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. The inhibition of this enzyme by escin Ib suggests a potential mechanism related to fat metabolism. Studies investigating the anti-obesity effects of escins have shown that escin Ib exhibits inhibitory effects on pancreatic lipase activity in vitro. nih.gov This inhibition may lead to a delay in the intestinal absorption of dietary fat. nih.gov

HIV-1 Protease Inhibition

Research has indicated that escin Ib possesses antiviral activity, particularly against HIV-1 protease vulcanchem.com. Studies have demonstrated that escin Ib can inhibit the activity of HIV-1 protease in cell-free assays caymanchem.combertin-bioreagent.com. The half-maximal inhibitory concentration (IC50) of escin Ib against HIV-1 protease has been reported. caymanchem.combertin-bioreagent.com

CompoundTargetIC50 (µM)Assay Type
Escin IbHIV-1 protease50Cell-free assay

This inhibitory effect suggests a potential molecular mechanism by which escin Ib could interfere with the replication cycle of the human immunodeficiency virus type 1 (HIV-1) by targeting a key enzyme required for viral maturation.

Modulation of Serotonin (B10506) (5-HT) and 5-HT2 Receptors

Escin Ib has been shown to interact with the serotonergic system, particularly modulating serotonin (5-HT) and 5-HT2 receptors aacrjournals.orgresearchgate.netjst.go.jpscielo.brnih.govscielo.br. Studies investigating the effects of escin Ib on gastrointestinal transit in mice have pointed to the possible involvement of 5-HT and 5-HT2 receptors in its mechanism of action researchgate.netnih.gov. It has been postulated that escin Ib may accelerate gastrointestinal transit, at least in part, by stimulating the synthesis of 5-HT, which subsequently acts through 5-HT2 receptors, potentially the 5-HT2A subtype researchgate.netnih.gov.

Experimental evidence supporting the involvement of these receptors includes the observation that the acceleration of gastrointestinal transit induced by escin Ib in mice was attenuated by pretreatment with antagonists of 5-HT2A/2C/2B receptors, such as ritanserin (B1680649) researchgate.netnih.gov. Furthermore, antagonists specific to 5-HT2A receptors, including ketanserin, haloperidol, and spiperone, also attenuated the effects of escin Ib on gastrointestinal transit nih.gov.

Beyond gastrointestinal effects, the interaction with serotonin receptors may also contribute to other reported activities of compounds found in Aesculus hippocastanum, which contains escin Ib aacrjournals.orgscielo.brscielo.br. For instance, the increased venous tension observed with horse chestnut seed extract, which contains aescin isomers including escin Ib, may be linked to an effect on serotonin 5-HT2A receptors, as demonstrated in in vitro studies scielo.brscielo.br. Some research also indicates that aescin isomers, including escin Ib, possess anti-serotonin activity aacrjournals.orgscielo.br.

CompoundReceptor TypeObserved EffectModel System
Escin Ib5-HT and 5-HT2 receptorsInvolvement in accelerating gastrointestinal transitMice
Escin Ib5-HT2A receptorsPotential mediation of gastrointestinal effectsMice
Aescin5-HT2A receptorsPotential link to increased venous tensionIsolated veins and arteries
Escin Ib5-HTAntagonismNot specified in detail

These findings highlight the complex interplay between escin Ib and the serotonergic system, suggesting that modulation of 5-HT and specifically 5-HT2 receptors is a relevant molecular mechanism underlying some of its biological effects.

Preclinical Biological Activities: in Vitro and in Vivo Animal Model Research

Anti-Inflammatory and Anti-Edematous Research

Escin (B49666) Ib has demonstrated significant anti-inflammatory and anti-edematous effects in various preclinical models. These activities are attributed to its ability to influence vascular permeability, modulate inflammatory mediators, regulate extracellular matrix remodeling, and inhibit leukocyte migration. nih.govplos.orgnih.govmendeley.com

Inhibition of Vascular Permeability in Animal Models (e.g., acetic acid, histamine (B1213489), serotonin-induced)

Studies have shown that escin Ib can inhibit the increase in vascular permeability induced by various agents in animal models. Escins Ia, Ib, IIa, and IIb (at doses of 50-200 mg/kg) inhibited the increase of vascular permeability induced by both acetic acid in mice and histamine in rats. medchemexpress.comnih.gov Furthermore, escins Ib, IIa, and IIb (at 50-200 mg/kg) also inhibited vascular permeability induced by serotonin (B10506) in rats, although escin Ia did not show this effect. medchemexpress.comnih.gov This inhibition of increased vascular permeability in inflamed tissues contributes to the anti-edematous effects of escin Ib. nih.govmendeley.com

Attenuation of Experimentally Induced Edema (e.g., carrageenan-induced paw edema)

Escin Ib has been shown to attenuate experimentally induced edema in animal models. Escin Ib (at doses of 50-200 mg/kg) inhibits carrageenan-induced paw edema in rats. caymanchem.combertin-bioreagent.com Escins Ia, Ib, IIa, and IIb (at 200 mg/kg) inhibited carrageenan-induced hind paw edema in the first phase in rats. medchemexpress.comnih.gov Oral administration of escin has also been shown to inhibit carrageenan-induced paw edema in rats. nih.govnih.govresearchgate.net Specifically, oral administration of 5 and 10 mg/kg of escin significantly inhibited the development of paw edema at various time points (3, 4, 5, 6, 8, 12, and 24 hours) in a carrageenan-induced paw edema model in rats. nih.govresearchgate.net

Edema ModelAnimal ModelEscin Ib Dose (mg/kg)EffectCitation
Carrageenan-induced paw edemaRats50-200Inhibition of edema caymanchem.combertin-bioreagent.com
Carrageenan-induced hind paw edema (first phase)Rats200Inhibition of edema medchemexpress.comnih.gov
Carrageenan-induced paw edemaRats5, 10 (oral)Significant inhibition of edema development nih.govresearchgate.net

Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, NO)

Escin, which includes escin Ib, modulates the production and release of pro-inflammatory mediators. In cell culture exposed to lipopolysaccharide (LPS), escin combined with corticosterone (B1669441) markedly reduced the content of TNF-α and IL-1β, suggesting a synergistic anti-inflammatory effect related to the down-regulation of pro-inflammatory mediators. nih.govdovepress.com Escin has been shown to suppress LPS-induced NO secretion and inhibit the increase in iNOS and COX-2 expression in RAW 264.7 macrophage cells. jmb.or.kr It also significantly suppressed the expression of LPS-induced IL-1β and IL-6 in these cells. jmb.or.kr The anti-inflammatory effects of escin are also linked to the modulation of eicosanoids and the NF-κB signaling pathway. researchgate.net Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play significant roles in inflammatory responses. mdpi.comfrontiersin.orgnih.gov

Regulation of Extracellular Matrix (ECM) Remodeling and Adhesion

Escin's ability to prevent hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell-adhesion molecule-1 (PECAM-1) may help explain its protective effect on blood vessel permeability. nih.govmendeley.comresearchgate.net This suggests a role in regulating endothelial cell integrity and potentially influencing ECM remodeling and cell adhesion processes critical in inflammation and edema formation.

Inhibition of Leukocyte Migration and Extravasation

Escin has been shown to suppress extravasation and leukocyte migration in preclinical studies. plos.org In an experimental model of rat pleurisy, horse chestnut seed extract (containing escin) reduced plasma extravasation and leukocyte migration to the pleural cavity. scielo.br Leukocyte migration and extravasation are key steps in the inflammatory process, involving adhesion to endothelial cells and migration through the vessel wall. frontiersin.orgksumsc.comnih.gov Inhibition of these processes by escin Ib contributes to its anti-inflammatory effects.

Anti-Cancer and Anti-Tumor Investigations in Preclinical Models

Recent research has explored the potential anti-cancer and anti-tumor properties of escin, including escin Ib, in preclinical models. Escin has demonstrated anti-proliferative and anti-metastasis effects against various cancer types in vitro and in vivo rodent models. mdpi.commdpi.com The anti-cancer activity of β-escin has been reported in numerous cancer cell lines, including those from lung, breast, hepatocellular, leukemia, pancreatic, renal, bladder, osteosarcoma, and colorectal cancers. mdpi.com The mechanisms of action can vary with concentration and treatment duration, often involving the induction of apoptosis by inhibiting transcription factors like NF-κB. mdpi.com Escin has also been shown to induce apoptosis in human renal cancer cells through mechanisms involving G2/M arrest and reactive oxygen species-modulated mitochondrial pathways. spandidos-publications.com Studies have indicated that escin can decrease pancreatic cancer cell viability and interfere with the NF-κB signaling pathway. biomedpharmajournal.org Furthermore, β-escin has shown potential in overcoming trastuzumab resistance in HER2-positive breast cancer by targeting cancer stem-like features and affecting migration. springermedizin.de

Induction of Apoptosis in Cancer Cell Lines (e.g., mitochondria-mediated pathways)

Escin has been shown to induce apoptosis in a variety of cancer cell lines through different mechanisms, including mitochondria-mediated pathways. For instance, escin induced apoptosis in human renal cancer cells (786-O and Caki-1) in a dose-dependent manner. This induction was associated with G2/M arrest, an increase in the sub-G1 population, Annexin V binding, activation of caspase-9 and caspase-3, and cleavage of poly(ADP-ribose) polymerase (PARP). spandidos-publications.com Escin also decreased the levels of anti-apoptotic proteins like Bcl-2, X-linked inhibitor of apoptosis protein (XIAP), and survivin, while increasing the pro-apoptotic protein Bax. spandidos-publications.com Studies on human osteosarcoma cells (MG-63) demonstrated that β-escin (primarily composed of escin Ia and Ib) induced apoptotic death and activated caspase-3, caspase-8, and caspase-9, while regulating the expression of Bax and Bcl-2. researchgate.net In human prostate cancer Du-145 cells, escin induced apoptosis at its IC50 concentration, resulting in approximately 38% total apoptotic cells after 24 hours. dergipark.org.tr

Anti-Metastatic Activity (e.g., inhibition of epithelial-mesenchymal transition, LOXL2 downregulation)

Escin has demonstrated anti-metastatic activity in preclinical settings. Escin Ia, a component closely related to escin Ib, was shown to suppress the metastasis of triple-negative breast cancer (TNBC) by inhibiting epithelial-mesenchymal transition (EMT) through the downregulation of LOXL2 expression in MDA-MB-231 cells and in a TNBC xenograft mouse model. oncotarget.com Escin's regulation of the tumor microenvironment, including the downregulation of matrix metalloproteinases (MMPs), also contributes to its anti-metastatic effects. encyclopedia.pubresearchgate.net

Anti-Angiogenic Effects (e.g., inhibition of HUVEC proliferation and migration, VEGF secretion)

Preclinical studies have indicated that escin possesses anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. encyclopedia.pubmdpi.com Escin has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs), a key process in the formation of new blood vessels. encyclopedia.pubmdpi.com The exact mechanisms are still being explored, but research suggests involvement of pathways like Akt, p38/MAPK, and ERK signaling, as well as inhibition of PKC-α, EFNB2, and growth factor expression. encyclopedia.pub Escin has also been reported to inhibit the secretion of vascular endothelial growth factor (VEGF) in HUVECs and matrix metalloproteinases (MMP-3 and MMP-9) in rats. encyclopedia.pubresearchgate.net In pancreatic cancer cells, escin suppressed the secretion of VEGF and interleukin-8 (IL-8) by blocking NF-κB activation, and also inhibited tube formation in human endothelial cells induced by pancreatic cancer cell supernatants. nih.govresearchgate.net

Inhibition of Cancer Cell Proliferation (e.g., pancreatic cancer cells, colon cancer cells)

Escin has demonstrated the ability to inhibit the proliferation of various cancer cell types. Studies on human pancreatic carcinoma cells (Panc-1, p34, MIA-Paca, and COLO 357) showed that escin decreased cell survival in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM. nih.govscilit.com Treatment with 10 µM escin decreased the survival of Panc-1, COLO 357, and p34 cell lines to 65%, while Mia-Paca survival was less than 60%. nih.gov At 20 µM, escin decreased the survival of COLO 357 cells to 40% and Panc-1 and Mia-Paca cells to 20%. nih.gov In human colon cancer HT-29 cells, β-escin inhibited cell proliferation and induced cell cycle arrest at the G1/S phase, which was linked to the induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. aacrjournals.org β-Escin at concentrations of 15-20 µmol/L induced apoptosis in 45% to 69% of HT-29 cells after 48 hours. aacrjournals.org Escin has also been reported to inhibit the proliferation of other cancer cell lines, including glioblastoma, lung adenocarcinoma, and prostate cancer cells. researchgate.netdergipark.org.trmdpi.com

Data Table: Effect of Escin on Pancreatic Cancer Cell Survival

Cell LineEscin Concentration (µM)Cell Survival (%)
Panc-11065
p341065
COLO 3571065
Mia-Paca10<60
COLO 3572040
Panc-12020
Mia-Paca2020

Data extracted from reference nih.gov. Note that this table presents data for "Escin," and while escin Ib is a major component, the specific contribution of escin Ib alone is not explicitly detailed in this source.

Chemosensitization of Cancer Cells to Conventional Agents

Escin has shown potential in enhancing the sensitivity of cancer cells to conventional chemotherapeutic agents. In human pancreatic cancer cells, escin combined with cisplatin (B142131) resulted in a significant synergistic cytotoxic effect in Panc-1 cells, although the combination with gemcitabine (B846) showed only an additive effect. nih.govscilit.com This chemosensitization appears to be mediated, in part, by escin's ability to modify cell-signaling molecules and downregulate the NF-κB signaling pathway. nih.govscilit.com β-escin has also been reported to chemosensitize cholangiocarcinoma cells to 5-FU and vincristine (B1662923) sulfate. researchgate.net

Venotonic and Vascular Protective Efficacy in Preclinical Studies

Escin is well-known for its venotonic and vascular protective properties, which have been investigated in preclinical studies. researchgate.netresearchgate.netnih.gov

Evaluation in Isolated Vascular Tissues (e.g., human saphenous veins)

The venotonic effects of escin have been primarily demonstrated through in vitro studies using isolated human saphenous veins. researchgate.netnih.govnih.gov Escin stimulation of human saphenous vein segments pretreated with norepinephrine (B1679862) consistently induced an increase in venous tone that was sustained for up to an hour after escin was removed. nih.gov This increase in venous tone at concentrations of 5–10 µg/mL was abolished by incubation with indomethacin (B1671933) and other non-steroidal anti-inflammatory drugs, suggesting a prostaglandin (B15479496) F2α-dependent mechanism. nih.gov Escin also exhibits vascular protective effects by reducing vascular permeability in inflamed tissues and preventing hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell-adhesion molecule-1 (PECAM-1). researchgate.netnih.gov

Protection Against Hypoxia-Induced Endothelial Dysfunction

Research indicates that escin, which contains escin Ib, can protect endothelial cells from damage induced by hypoxia and inflammatory stimuli plos.org. In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that escin can prevent the disruption of the normal expression and distribution of platelet endothelial cell adhesion molecule-1 (PECAM-1) caused by hypoxia nih.govresearchgate.net. Hypoxia is associated with altered PECAM-1 expression and distribution, and escin treatment prevented this damage nih.govresearchgate.net. Furthermore, hypoxia can lead to a reorganization of the endothelial cytoskeleton, and escin has demonstrated protection against this disruption nih.govresearchgate.net. Hypoxia-activated endothelial cells also show increased adhesiveness for neutrophils, a process that can be dose-dependently prevented by escin nih.gov. Studies mimicking hypoxia with cobalt chloride (CoCl₂) and inflammation with Escherichia coli LPS in HUVECs have shown that escin affects molecular targets like PECAM-1, vascular cell adhesion molecule-1 (VCAM-1), and IL-6, which are markers of altered endothelial barrier function and leukocyte adhesion nih.gov. Escin has been shown to protect the endothelial layer against TNF-α-induced permeability in vitro, with a statistically significant effect observed at concentrations as low as 1 µM plos.org.

Other Investigated Preclinical Biological Activities

Effects on Gastrointestinal Function and Integrity (e.g., ethanol (B145695) absorption inhibition, gastric ulcer models, gastrointestinal transit)

Escin Ib has been investigated for its effects on gastrointestinal function and integrity in animal models caymanchem.com. Escin Ib has been found to inhibit ethanol absorption in rats caymanchem.comresearchgate.netjst.go.jpgoogle.com. Studies have shown that escins Ia, Ib, IIa, and IIb exhibit an inhibitory effect on ethanol absorption in rats, and this effect is related to their chemical structure researchgate.netjst.go.jpgoogle.com.

In models of gastric ulcers, escin Ib has demonstrated protective effects caymanchem.com. In a rat model of ethanol-induced gastric ulcers, escin Ib (at doses of 10-50 mg/kg) decreased mucosal lesion size and severity caymanchem.commedchemexpress.comcaymanchem.combertin-bioreagent.com. Escin, a mixture containing escin Ib, has also shown protective effects against indomethacin-induced gastric ulcers in mice dovepress.comresearchgate.nettandfonline.com. In this model, escin treatment (0.45, 0.9, or 1.8 mg/kg intragastrically) reduced the ulcer index and attenuated histopathologic changes tandfonline.com. Escin significantly reduced levels of malondialdehyde, TNF-α, P-selectin, VCAM-1, and myeloperoxidase activity in gastric tissue dovepress.comresearchgate.nettandfonline.com. It also ameliorated altered activities of superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, suggesting both antioxidant and anti-inflammatory mechanisms in its gastroprotective effect researchgate.nettandfonline.com.

Regarding gastrointestinal transit, escin and its components, including escin Ib, have been shown to promote it in animal models nih.govresearchgate.net. Studies in mice have shown that escins Ia, Ib, IIa, and IIb can dose-dependently accelerate gastrointestinal transit nih.gov. The 21, 22-acyl groups appear to be essential for this accelerative effect nih.gov. Escin has also been shown to prevent the inhibition of gastrointestinal transit induced by acetic acid peritoneal irritation or laparotomy with manipulation in mice nih.gov. This effect might involve the sympathetic nervous system but not capsaicin-sensitive sensory nerves or the cholinergic mechanism nih.gov. Escin's ability to promote gastrointestinal transit has been suggested to contribute to its effectiveness in attenuating the formation of postoperative adhesions in animal models researchgate.net.

Hypoglycemic Activity in Animal Models

Escin Ib has shown hypoglycemic activity in animal models caymanchem.comresearchgate.netjst.go.jp. Studies using the oral glucose tolerance test in rats found that escins Ia, Ib, IIa, and IIb exhibited hypoglycemic activity researchgate.netjst.go.jp. Among these, escins IIa and IIb showed higher activities researchgate.net. Escin Ib has been reported to increase glucose tolerance in rats caymanchem.comcaymanchem.com.

Modulation of Mineral Absorption (e.g., Mg²⁺)

Escin Ib has been investigated for its effects on mineral absorption, specifically magnesium (Mg²⁺) absorption nih.govchemfaces.comnih.gov. Studies in mice have shown that escin Ib can enhance Mg²⁺ absorption from the digestive tract nih.govchemfaces.comnih.gov. Escin Ib (12.5 and 25 mg/kg) significantly increased serum Mg²⁺ levels in MgSO₄-loaded mice chemfaces.comnih.gov. This effect appears to involve constitutive nitric oxide (NO) synthase chemfaces.comnih.gov. Escin Ib (12.5 mg/kg) decreased Mg²⁺ content in the small intestinal fluid in MgSO₄-loaded mice but did not increase serum Mg²⁺ levels in normal mice chemfaces.comnih.gov. The enhancement of Mg²⁺ absorption by escin Ib was attenuated by inhibitors of constitutive NO synthase chemfaces.comnih.gov.

Protective Effects in Kidney Injury Models

Research suggests that escin may have protective effects in kidney injury models mdpi.comresearchgate.net. A study using a cyclophosphamide (B585) (CP)-induced kidney injury model in rats investigated the effects of escin, which contained escin Ib mdpi.comresearchgate.net. The study found that escin significantly reduced CP-induced oxidative stress, apoptosis, and tissue damage in the kidneys mdpi.comresearchgate.net. Histological and biochemical analyses showed significant damage in the CP group, which was significantly improved in the group receiving CP together with escin mdpi.comresearchgate.net. This suggests that escin protects the functional characteristics of the kidney in this model researchgate.net.

Neuroprotective Potential in Neurological Disease Models (e.g., Parkinson's disease, Huntington's disease)

While the provided search results mention neuroprotective effects of escin in the context of cerebral ischemia spandidos-publications.com, specific studies focusing on escin Ib's neuroprotective potential in models of Parkinson's disease or Huntington's disease were not found within the provided snippets. Some sources generally mention escin's effects on the central nervous system and its ability to attenuate cognitive deficits and hippocampal injury after cerebral ischemia in mice spandidos-publications.com, but direct evidence for escin Ib in Parkinson's or Huntington's models is not present in this search output.

Anti-Osteopenic Research in Animal Models

Research into the anti-osteopenic effects of escin Ib specifically in animal models is limited in the provided search results. However, studies on related areas offer some context. Total escins, which include escin Ib, have shown inhibitory effects on pancreatic lipase (B570770) activity in vivo, suppressing increases in body weight and altering lipid profiles in mice and rats fed a high-fat diet science.gov. High-fat diet can induce obesity and associated bone loss science.gov. While this suggests an indirect link through metabolic effects, direct evidence demonstrating escin Ib's anti-osteopenic activity in animal models was not prominently found in the search results. One source lists escin Ib and mentions anti-inflammatory and vasoconstrictor effects but links bone resorption inhibition to a different compound cfmot.de. Another study using oral administration of a horse chestnut extract containing escin Ia, escin Ib, isoescin Ia, and isoescin Ib did not find acceleration of bone fracture healing in rabbits mdpi.com.

Impact on Bone and Wound Healing Processes

Studies investigating the impact of escin, including escin Ib as a major component, on wound healing have been conducted in preclinical settings. Research indicates that escin treatment does not impede the healing of wound tissues, contrasting with observations in the case of glucocorticoids researchgate.net.

An in vivo study using a rat model with inflicted skin wounds evaluated the effects of a horse chestnut extract (HCE) containing escin Ia, escin Ib, isoescin Ia, and isoescin Ib mdpi.comresearchgate.net. This extract was found to increase wound tensile strength and improve collagen organization in the healing tissue mdpi.comresearchgate.net. On an in vitro level, the HCE extract induced the formation of a fibronectin-rich extracellular matrix in dermal fibroblasts but did not induce α-smooth muscle actin (SMA) expression, which is associated with myofibroblast conversion mdpi.comresearchgate.net. While the extract showed beneficial effects on skin wound healing in rats, oral administration of the same extract did not accelerate bone fracture healing in rabbits mdpi.com. Escin Ib is also described as possessing wound healing abilities cfmot.de.

Synergistic Preclinical Effects with Co-Administered Agents

Preclinical investigations have explored the potential for synergistic effects when escin is co-administered with other therapeutic agents. Escin has demonstrated efficacy in combination with other approved drugs, leading to potential synergy and increased bioavailability, which could broaden their therapeutic effects, including apoptotic, anti-metastasis, and anti-angiogenetic activities researchgate.net.

Synergism with Glucocorticoids in Inflammatory Contexts

Reported synergism between pentacyclic triterpenoids, such as escin, and glucocorticoids suggests that evaluating combination treatments systematically is warranted thieme-connect.com. The anti-inflammatory effect of escin has been observed to be dependent on glucocorticoids in studies using adrenalectomized mice researchgate.net.

A specific study demonstrated synergistic effects of a combination of escin and triamcinolone (B434) acetonide (a glucocorticoid) in an in vitro model using ARPE-19 cells and in vivo thieme-connect.com. This combination prevented the disruption of the brain-retinal barrier induced by VEGF treatment and increased the expression of occludin and ZO-1 proteins, which are crucial for maintaining tight junctions thieme-connect.com. This indicates a synergistic interaction in mitigating inflammatory responses affecting barrier integrity.

Synergism with Chemotherapeutic Drugs

Preclinical research has investigated the synergistic potential of escin in combination with chemotherapeutic agents. In studies involving Panc-1 pancreatic cancer cells, the combination of escin with gemcitabine resulted in only an additive effect science.gov. However, the combination of escin with cisplatin demonstrated a significant synergistic cytotoxic effect in these cells science.gov.

The synergistic cytotoxic effect observed with cisplatin suggests that escin may enhance the anti-cancer activity of certain chemotherapeutic drugs in preclinical models science.gov.

Synergistic Effects with Chemotherapeutic Drugs

Co-Administered AgentCell LineObserved EffectReference
GemcitabinePanc-1 (pancreatic cancer)Additive science.gov
CisplatinPanc-1 (pancreatic cancer)Synergistic science.gov

Pharmacokinetic and Biotransformation Research Preclinical

Absorption and Distribution Dynamics in Animal Models

Studies in animal models, such as rats, have investigated the absorption of escin (B49666) Ib after administration. Following oral administration in rats, escin Ib exhibits low oral bioavailability, with reported values of less than 2%. nih.govdovepress.comresearchgate.net This suggests that only a small fraction of the orally administered dose reaches the systemic circulation. Absorption of escin Ib and isoescin were evaluated after IV or oral administration in rats. nih.govdovepress.com

While specific detailed data on the distribution dynamics of escin Ib across various tissues in animal models were not extensively available in the search results, studies on escin mixtures or other isomers provide some context. Generally, saponins (B1172615) like escin are known for limited passive diffusion across biological membranes due to their large molecular size and polarity. Research on the pharmacokinetics of escin Ia and isoescin Ia in rats also indicated low absorption. researchgate.netnih.gov High concentrations of β-escin (which includes escin Ib) have been measured in skin and muscle tissues underlying the site of topical application of radiolabelled sodium escinate, with low values measured in internal organs, blood, and urine. researchgate.net

Metabolic Pathways and Excretion Profiles

The metabolic fate and excretion pathways of escin Ib in animal models involve biotransformation processes. In rats, approximately two-thirds of absorbed escin (from an oral dose) is subsequently excreted via bile. nih.govdovepress.com This suggests that biliary excretion is a significant route of elimination for escin and its metabolites.

Role of Intestinal Microbiota and Enzyme Systems (e.g., CYP1A2) in Biotransformation

The intestinal microbiota plays a significant role in the biotransformation of saponins, including escins. nih.govfrontiersin.orgbiorxiv.org Studies have shown that intestinal bacteria can metabolize escin Ia into various products. nih.gov While direct studies specifically detailing the role of intestinal microbiota and specific enzyme systems like CYP1A2 in the biotransformation of escin Ib were not prominently found, research indicates that gut microbiota can influence drug metabolism through bacterial enzymes. frontiersin.orgbiorxiv.org Additionally, studies in pseudo germ-free animal models have shown that the absence of gut microbiota can lead to significant upregulation of certain host cytochrome P450 (CYP450) enzymes, including CYP1A2, which could impact the metabolism of various compounds. nih.gov This suggests a potential, albeit indirect, influence of the intestinal microbiota on host enzyme systems involved in the metabolism of compounds like escin Ib.

Identification and Activity Assessment of Biotransformation Products (e.g., desacylescin I, isoescin Ia)

Biotransformation of escin isomers by intestinal bacteria has been observed, leading to the formation of various metabolites. For instance, escin Ia can be converted into isoescin Ia, desacylescin I, and other products by crude enzymes from human intestinal bacteria and Lactobacillus brevis. nih.gov Desacylescin I, a biotransformation product, has shown potential inhibitory effects on tumor cell growth in mouse models. nih.gov

Comparative Pharmacokinetics of Escin Isomers

Comparative pharmacokinetic studies in rats have evaluated the behavior of different escin isomers, including escin Ib and isoescin Ib. researchgate.net These studies have shown differences in pharmacokinetic parameters between the isomers when administered alone versus as a mixture (sodium escinate). nih.govdovepress.comresearchgate.net

For example, administration of sodium escinate, which contains both escin Ib and isoescin Ib, resulted in higher terminal phase half-life (t1/2) and mean residence time (MRT) values for both isomers compared to when they were administered individually. nih.govdovepress.comresearchgate.net This suggests that the presence of other isomers in a mixture can influence the pharmacokinetic profile of escin Ib.

The low oral bioavailability observed for both escin Ib and isoescin Ib (less than 2% in rats) underscores the challenge of achieving significant systemic concentrations after oral administration. nih.govdovepress.comresearchgate.net

Comparative Pharmacokinetic Data in Rats (Illustrative based on findings):

CompoundAdministration RouteBioavailability (F)Terminal Half-life (t1/2)Mean Residence Time (MRT)
Escin Ib (pure)Oral< 2% researchgate.netLower researchgate.netLower researchgate.net
Isoescin Ib (pure)Oral< 2% researchgate.netLower researchgate.netLower researchgate.net
Sodium EscinateOralNot specified directly for individual isomers in mixtureHigher for Escin Ib and Isoescin Ib researchgate.netHigher for Escin Ib and Isoescin Ib researchgate.net

The comparative pharmacokinetic studies highlight that the specific isomeric form and whether it is administered as a pure compound or as part of a mixture can significantly impact the absorption and disposition kinetics in animal models.

Emerging Research Avenues and Future Directions for Escin Ib

In-depth Elucidation of Unresolved Molecular Mechanisms

Despite the known anti-inflammatory and anti-edematous effects of escins, including escin (B49666) Ib, their complete molecular mechanisms remain largely elusive. plos.orgnih.gov Research indicates that escin can influence vascular permeability and exhibit venotonic effects. biosynth.comnih.gov Studies suggest that escin's anti-inflammatory actions may involve the modulation of eicosanoids and the NF-κB signaling pathway. researchgate.netresearchgate.net Furthermore, β-escin (a mixture containing escin Ib) has been shown to affect endothelial cell function by disrupting the actin cytoskeleton and decreasing the expression of TNF-α-induced effector proteins, potentially linked to disturbances in cholesterol homeostasis. plos.orgnih.gov Escin Ib has also been found to inhibit gastric emptying, potentially mediated by capsaicin-sensitive sensory nerves and involving the release of dopamine (B1211576) and prostaglandins (B1171923). biorbyt.com Additionally, escin Ib has demonstrated inhibitory effects on HIV-1 protease and pancreatic lipase (B570770) activity. caymanchem.commedchemexpress.com Future research aims to precisely map the specific molecular targets and pathways influenced by escin Ib to fully understand its diverse biological activities.

Application of Single-Cell Technologies for Mechanism Discovery

The application of single-cell technologies holds significant promise for unraveling the intricate mechanisms of escin Ib at a higher resolution. nih.govru.nl Traditional bulk RNA sequencing and proteomics provide average data from a population of cells, potentially masking cell-type-specific responses to escin Ib. Single-cell RNA sequencing (scRNA-seq) and single-cell proteomics can identify how individual cells within a heterogeneous tissue or cell population respond to escin Ib treatment. This can help pinpoint the specific cell types that are primarily affected and the unique molecular changes occurring in those cells. For example, investigating the effects of escin Ib on endothelial cells using single-cell approaches could reveal subtle changes in gene expression or protein activity that contribute to its venotonic and anti-permeability effects.

Integration of Computational Biology and High-Throughput Data Analysis in Pharmacology

The integration of computational biology and high-throughput data analysis is becoming increasingly crucial in pharmacological research, including the study of natural compounds like escin Ib. nih.govmpg.denih.gov Techniques such as network pharmacology can be used to predict potential targets and pathways of escin Ib based on its chemical structure and known biological activities. frontiersin.org High-throughput screening methods, such as high-content screening or array-based assays, can generate large datasets on the effects of escin Ib on various cellular processes or molecular targets. mpg.de Analyzing these datasets using bioinformatics tools and machine learning algorithms can help identify key biological pathways modulated by escin Ib and predict its potential therapeutic applications. mpg.de Molecular docking and molecular dynamics simulations can provide insights into the binding interactions between escin Ib and its potential protein targets, aiding in the understanding of its mechanism of action at the atomic level. colab.ws

Development of Advanced Preclinical Models for Translational Research

Developing and utilizing advanced preclinical models are essential for translating the in vitro findings of escin Ib research into potential clinical applications. nih.govsnu.ac.krnih.gov While traditional animal models have been used to study the effects of escin on inflammation and edema, more sophisticated models are needed to better mimic human physiological and pathological conditions. This includes using genetically modified animal models that recapitulate specific disease states relevant to escin Ib's potential therapeutic uses, such as models of chronic venous insufficiency or inflammatory disorders. frontiersin.org Organ-on-a-chip technology and 3D cell culture models can provide more physiologically relevant in vitro systems to study the effects of escin Ib on specific tissues or organs, reducing the reliance on animal testing and providing more predictive data for human responses. These models can be used to investigate the efficacy, pharmacokinetics, and potential interactions of escin Ib in a more controlled and relevant environment.

Refinement of Structure-Activity Relationship Models for Targeted Drug Design

Understanding the structure-activity relationship (SAR) of escin Ib is critical for optimizing its therapeutic potential and developing novel derivatives with improved efficacy and specificity. mdpi.comresearchgate.netsnu.ac.krresearchgate.net Escin Ib is one of several escin isomers that differ slightly in their chemical structure, and these structural variations can lead to differences in biological activity. mdpi.comjst.go.jpresearchgate.net Studies have begun to explore the SAR of escins, suggesting that specific functional groups, such as the 21-O-tigloyl and/or 22-O-acetyl groups, may be essential for certain activities like enhancing magnesium absorption. researchgate.net However, the SAR of escin molecules, including escin Ib, is still considered poorly described. mdpi.comresearchgate.net Future research will focus on systematically modifying the structure of escin Ib and evaluating the impact of these modifications on its biological activities. This involves synthesizing various derivatives and testing their effects in relevant in vitro and in vivo models. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be integrated into this process to predict the activity of new derivatives based on their chemical structures, guiding the design of more potent and selective compounds for targeted therapeutic applications.

Q & A

Q. What validated analytical methods are recommended for quantifying escin Ib in biological matrices, and what are their advantages over traditional techniques?

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is widely used due to its specificity and sensitivity for distinguishing escin Ib from its isomers (e.g., isoescin Ib) and co-occurring saponins like escin Ia . This method requires minimal sample preparation and achieves lower detection limits (e.g., 1–5 ng/mL in plasma) compared to radioimmunoassays . Key validation parameters include linearity (e.g., 1–500 ng/mL), precision (<15% RSD), and recovery (>85%) .

Q. How should pharmacokinetic (PK) studies for escin Ib be designed to account for isomerization and bioavailability challenges?

PK studies must use isomer-specific assays (e.g., LC-MS/MS) to track escin Ib separately from its isomers . Intravenous administration is preferred for bioavailability studies due to escin Ib’s poor oral absorption (<2% bioavailability in rats) . Sampling intervals should be frequent (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) to capture rapid clearance phases. Cross-over designs in healthy volunteers (e.g., 10 subjects, BMI 20–24) can minimize inter-individual variability .

Q. What in vitro models are suitable for preliminary screening of escin Ib’s anti-inflammatory properties?

LPS-induced acute lung injury (ALI) models or NF-κB/TNF-α inhibition assays in macrophage cell lines (e.g., RAW 264.7) are effective. These models allow dose-response analysis (e.g., 1–50 µM escin Ib) and mechanistic validation via Western blotting or ELISA . Co-treatment with pro-inflammatory cytokines (e.g., IL-1β) can further test synergy .

Advanced Research Questions

Q. How does the isomerization of escin Ib to isoescin Ib in vivo influence pharmacokinetic data interpretation?

Escin Ib and isoescin Ib interconvert in vivo, with escin Ib converting more readily to its isomer . This necessitates non-compartmental pharmacokinetic analysis to calculate combined exposure metrics (AUC₀–∞). Studies in rats show that co-administration of both isomers (as in sodium escinate formulations) prolongs half-life (t₁/₂) and mean residence time (MRT) compared to single-isomer dosing . Researchers must report isomer ratios in administered doses and use isomer-specific PK models.

Q. What experimental strategies can improve escin Ib’s bioavailability for therapeutic applications without compromising safety?

Nanoformulations (e.g., liposomes or polymeric nanoparticles) can enhance solubility and bypass first-pass metabolism. For example, escin Ib-loaded nanoparticles with PEGylation have shown improved plasma retention in preclinical models . Alternatively, prodrug derivatization (e.g., glycosylation) may reduce enzymatic degradation. Dose escalation studies in rodents (e.g., 5–50 mg/kg) should precede human trials to assess toxicity .

Q. How can contradictions between in vitro anti-inflammatory efficacy and in vivo therapeutic outcomes be resolved?

Discrepancies often arise from escin Ib’s poor bioavailability and rapid clearance . To address this, researchers should:

  • Validate in vitro findings using ex vivo models (e.g., whole-blood assays).
  • Correlate in vitro IC₅₀ values with achievable plasma concentrations in vivo.
  • Use pharmacodynamic markers (e.g., serum TNF-α levels) in animal models of chronic inflammation (e.g., adjuvant-induced arthritis) .

Q. What methodologies are recommended for studying escin Ib’s synergistic effects with other anti-cancer agents?

Combinatorial studies require rigorous dose-matrix designs (e.g., Chou-Talalay method) to calculate synergy scores (e.g., Combination Index). In vivo, orthotopic tumor models (e.g., hepatocellular carcinoma in mice) treated with escin Ib (10 mg/kg) and standard chemotherapeutics (e.g., cisplatin) can assess tumor growth inhibition and metastasis reduction via histopathology and MRI . Transcriptomic profiling (RNA-seq) of treated tumors may identify synergistic pathways .

Methodological Considerations

  • Data Contradiction Analysis : When PK or efficacy data conflict, compare isomer ratios, bioavailability, and assay specificity across studies .
  • Experimental Controls : Include isomer-free controls and validate escin Ib purity via TLC or HPLC (>98%) .
  • Ethical Compliance : For human studies, adhere to informed consent protocols and dose limits (e.g., ≤10 mg escin Ib IV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.